1-Methylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
1-Methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C6H12N2O•HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-Methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 1-methylpyrrolidine with a carboxylic acid derivative under specific conditions. One common method includes the amidation of carboxylic acid substrates using catalytic or non-catalytic processes . Industrial production methods may involve the use of solvents like ethanol and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Amidation: The compound can participate in amidation reactions with carboxylic acids to form amides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Methylpyrrolidine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methylpyrrolidine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-Methylpyrrolidine-2-carboxamide: This compound shares a similar structure but lacks the hydrochloride component.
Pyrrolidine-2-carboxamide: This compound lacks the methyl group at the nitrogen atom.
Pyrrolidine-2,5-diones: These compounds have a different substitution pattern on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride component, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C6H13ClN2O |
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Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(8)6(7)9;/h5H,2-4H2,1H3,(H2,7,9);1H |
InChI Key |
UKZRYKLDIZGUOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C(=O)N.Cl |
Origin of Product |
United States |
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